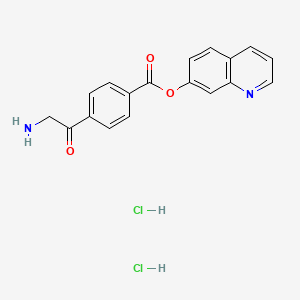
quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride is a compound that combines a quinoline moiety with a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Esterification: The quinoline derivative is then esterified with 4-(2-aminoacetyl)benzoic acid under acidic conditions to form the ester linkage.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the ester into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted quinoline derivatives.
科学研究应用
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate share the ester linkage and have similar chemical reactivity.
Uniqueness
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride is unique due to its combination of a quinoline ring and a benzoate ester, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
quinolin-7-yl 4-(2-aminoacetyl)benzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3.2ClH/c19-11-17(21)13-3-5-14(6-4-13)18(22)23-15-8-7-12-2-1-9-20-16(12)10-15;;/h1-10H,11,19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPOGWWWAARVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)CN)N=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














